2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and an acetamide group attached to a 4-methylphenylmethyl moiety.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-2-4-13(5-3-12)8-18-15(24)10-21-11-19-16-14(17(21)25)9-20-22(16)6-7-23/h2-5,9,11,23H,6-8,10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIRZFWBIZWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . This reaction forms the pyrazolo[3,4-d]pyrimidine core, which is then further functionalized to introduce the hydroxyethyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system and are also known for their biological activities.
Uniqueness
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high selectivity makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide , often referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety and an acetamide group. The presence of the hydroxyethyl group enhances its solubility, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O3 |
| Molecular Weight | 313.34 g/mol |
| CAS Number | 946229-91-0 |
Research indicates that compounds similar to this pyrazolo derivative exhibit significant biological activities, particularly in oncology. They may act as inhibitors of specific kinases involved in cancer progression. For example:
- Hematopoietic Progenitor Kinase 1 (HPK1) : Inhibition of HPK1 has been linked to reduced cancer cell proliferation and survival.
- Cyclin-dependent Kinases (CDKs) : These compounds have shown potential as CDK inhibitors, which play a crucial role in cell cycle regulation and cancer therapy.
Biological Activities
The biological activities of this compound can be categorized as follows:
-
Anticancer Activity :
- Various studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess significant cytotoxic effects against several cancer cell lines. For instance:
-
Anti-inflammatory Properties :
- Pyrazole derivatives are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
-
Antimicrobial Activity :
- Some studies suggest that these compounds exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.
Study on Anticancer Activity
A notable study evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives against various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
This study highlighted the efficacy of these compounds in inhibiting tumor growth and suggested further investigation into their mechanisms .
Inhibition of Aurora Kinase
Another research effort focused on the inhibition of Aurora-A kinase by pyrazolo derivatives:
| Compound | IC50 (µM) |
|---|---|
| Compound D | 0.067 |
This indicates a potent inhibitory effect, suggesting that these compounds could be developed as targeted cancer therapies .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Step | Intermediate | Key Reaction | Yield (%) |
|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidine core | Cyclization (triethylamine, DMF) | 65–72 |
| 2 | Hydroxyethyl-functionalized core | Nucleophilic substitution (2-chloroethanol) | 58 |
| 3 | Final acetamide product | EDC/HOBt coupling | 40–45 |
Q. Table 2: Recommended In Vivo Models for Efficacy Studies
| Model | Dose (mg/kg) | Endpoint | Relevance |
|---|---|---|---|
| Xenograft (MCF-7) | 10–50 (oral) | Tumor volume reduction | Breast cancer |
| Zebrafish (anti-angiogenesis) | 1–5 (waterborne) | Intersegmental vessel density | Metastasis |
Critical Data Contradictions
- Issue : Conflicting IC values in HepG2 (12 µM vs. 28 µM ).
- Resolution : Verify culture conditions (e.g., serum concentration, passage number) and normalize to ATP levels via CellTiter-Glo® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
